molecular formula C10H12ClF3N4 B11848063 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B11848063
M. Wt: 280.68 g/mol
InChI Key: UBMXKQLZFJVBRH-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a 4-methylpiperazin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and 4-methylpiperazine.

    Nucleophilic Substitution: The 4-methylpiperazine is reacted with 2-chloro-4,6-dimethylpyrimidine under nucleophilic substitution conditions to replace the chloro group at the 6-position with the 4-methylpiperazin-1-yl group.

    Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Substitution Reactions: The trifluoromethyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products with various substituents replacing the chloro group.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring or the pyrimidine ring.

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    2-(Trifluoromethyl)-4,6-dichloropyrimidine: Contains two chloro groups and a trifluoromethyl group, differing in substitution pattern.

    4-Methylpiperazine-1-yl-2-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its reactivity and biological activity.

Uniqueness

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of the chloro, trifluoromethyl, and piperazine substituents, which confer distinct physicochemical and biological properties. This unique combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical probes.

Properties

Molecular Formula

C10H12ClF3N4

Molecular Weight

280.68 g/mol

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H12ClF3N4/c1-17-2-4-18(5-3-17)8-6-7(11)15-9(16-8)10(12,13)14/h6H,2-5H2,1H3

InChI Key

UBMXKQLZFJVBRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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